2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride
CAS No.: 2098096-91-2
Cat. No.: VC3193587
Molecular Formula: C14H20Cl2N4O
Molecular Weight: 331.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098096-91-2 |
|---|---|
| Molecular Formula | C14H20Cl2N4O |
| Molecular Weight | 331.2 g/mol |
| IUPAC Name | 2-(1,4-diazepan-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride |
| Standard InChI | InChI=1S/C14H18N4O.2ClH/c19-14-11-4-1-2-5-12(11)16-13(17-14)10-18-8-3-6-15-7-9-18;;/h1-2,4-5,15H,3,6-10H2,(H,16,17,19);2*1H |
| Standard InChI Key | FZEFIURSMIDMLB-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl |
| Canonical SMILES | C1CNCCN(C1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl |
Introduction
Chemical Structure and Properties
2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride features a quinazolinone core with a 1,4-diazepane ring attached via a methylene bridge at the 2-position. The compound has a molecular formula of C14H20Cl2N4O and a molecular weight of 331.2 g/mol. The quinazolinone scaffold consists of a benzene ring fused with a pyrimidine ring, containing a ketone group at the 4-position, which contributes to its biological activity profile.
The compound exists as a dihydrochloride salt, which significantly enhances its solubility and stability compared to the free base form. This salt formation is particularly important for pharmaceutical applications as it improves bioavailability and facilitates formulation development. The typical purity of commercially available 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride is approximately 95%.
Key chemical identifiers for this compound include:
-
CAS Number: 2098096-91-2
-
IUPAC Name: 2-(1,4-diazepan-1-ylmethyl)-3H-quinazolin-4-one;dihydrochloride
-
InChI: InChI=1S/C14H18N4O.2ClH/c19-14-11-4-1-2-5-12(11)16-13(17-14)10-18-8-3-6-15-7-9-18;;/h1-2,4-5,15H,3,6-10H2,(H,16,17,19);2*1H
-
InChI Key: FZEFIURSMIDMLB-UHFFFAOYSA-N
-
Canonical SMILES: C1CNCCN(C1)CC2=NC3=CC=CC=C3C(=O)N2.Cl.Cl
The distinctive structural feature of this compound is the 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms. This structural element likely contributes significantly to the compound's pharmacological profile and distinguishes it from other quinazolinone derivatives that may contain different heterocyclic substituents.
Synthesis Methods
The synthesis of 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride typically involves a multi-step reaction sequence. While specific synthetic routes for this exact compound may vary, the general approach can be inferred from synthetic methods used for related quinazolinone derivatives.
Formation of the Quinazolinone Core
The first stage in the synthesis typically involves the formation of the quinazolinone scaffold. For quinazolin-4(3H)-one derivatives, this often begins with appropriate aniline derivatives that undergo condensation with carbonyl compounds. A common synthetic approach involves the reaction of methyl anthranilate with guanidine hydrochloride in n-butanol, as documented for similar compounds . This reaction proceeds through initial formation of an intermediate that subsequently cyclizes to generate the quinazolinone ring system.
The general reaction can be represented as:
-
Reaction of methyl anthranilate with a suitable reagent to form an intermediate
-
Cyclization of this intermediate to form the basic quinazolinone structure
-
Further functionalization to introduce specific substituents at various positions
Salt Formation
The final stage involves formation of the dihydrochloride salt. This is typically achieved by treating the free base with hydrogen chloride in an appropriate solvent such as diethyl ether or ethanol. The salt formation serves to enhance the compound's solubility and stability, which are crucial properties for pharmaceutical applications.
While the exact synthetic route for 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride may involve specific reagents and conditions optimized for this particular compound, these general synthetic approaches provide valuable insights into potential synthesis methods.
Biological Activities
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A5 | HT-29 | 12 |
The anticancer activity of quinazolinone derivatives is primarily attributed to their ability to inhibit specific enzymes crucial for cancer cell proliferation and survival. Two main mechanisms have been identified:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Several quinazolinone derivatives function as potent inhibitors of EGFR, a transmembrane protein that is overexpressed in numerous cancer types. EGFR inhibition disrupts signaling pathways essential for cancer cell proliferation, angiogenesis, and metastasis.
-
Histone Methyltransferase Inhibition: Some quinazolinone derivatives target histone methyltransferases, enzymes involved in epigenetic regulation. Inhibition of these enzymes can alter gene expression patterns, potentially inducing apoptosis in cancer cells.
Antibacterial Properties
Quinazolinone derivatives have demonstrated notable antibacterial activity against a range of bacterial strains. Research on related compounds shows promising results against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Related Quinazolinone Derivatives
| Compound | Bacterial Strain Tested | Activity Level |
|---|---|---|
| Compound 1 | Escherichia coli | High |
| Compound 2 | Klebsiella pneumoniae | Moderate |
| Compound 3 | Pseudomonas aeruginosa | Significant |
The antibacterial mechanism of quinazolinone derivatives often involves interference with bacterial cellular processes, including DNA replication, RNA synthesis, and protein synthesis. The specific structural features of 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride, particularly the 1,4-diazepane ring, may influence its antibacterial spectrum and potency.
In vivo studies with related compounds have demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antibiotics. This is particularly relevant given the current global challenge of increasing antibiotic resistance.
Anticonvulsant Properties
Quinazolin-4(3H)-one derivatives have been extensively investigated for their anticonvulsant activities. Multiple studies have shown that compounds in this class exhibit moderate to significant anticonvulsant effects when compared to standard drugs like diazepam .
The anticonvulsant activity of quinazolinone derivatives is primarily attributed to their interaction with the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically binding to the noncompetitive site . AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system, and their modulation affects neuronal excitability and seizure threshold.
Structure-activity relationship studies on related compounds have revealed several important insights that may be relevant to understanding the potential anticonvulsant properties of 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride:
-
The nature and position of substituents on the quinazolinone core significantly influence anticonvulsant activity.
-
Comparative studies have shown that different nitrogen-containing heterocyclic substituents can dramatically alter anticonvulsant potency. For instance, 4-methylpiperazin-1-yl derivatives exhibit lower activity than 4-(2-chlorophenyl)piperazin-1-yl analogues .
-
The addition of specific functional groups can enhance or diminish anticonvulsant activity. Research has shown that substitution with a 3-(4-methoxyphenyl)amino group resulted in a remarkable increase in activity, while other substitutions led to decreased efficacy .
The seven-membered diazepane ring in 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride, compared to the six-membered piperazine ring found in many studied derivatives, may confer distinct pharmacological properties worth investigating in specific anticonvulsant studies.
Other Biological Activities
Beyond the primary activities discussed above, quinazolinone derivatives have demonstrated several other biological properties that may be relevant to 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride:
-
Anti-inflammatory Activity: Many quinazolinone derivatives have shown significant anti-inflammatory effects , suggesting potential applications in treating inflammatory disorders.
-
Antiviral Properties: Some compounds in this class have demonstrated activity against various viral infections, indicating potential for antiviral drug development.
-
CNS Depressant Effects: Certain quinazolinone derivatives exhibit central nervous system depressant properties , which may complement their anticonvulsant activity and suggest applications in treating anxiety or sleep disorders.
-
Anti-HIV Activity: Research has identified quinazolinone derivatives with potential anti-HIV properties , opening avenues for investigation in antiviral therapy.
The specific biological profile of 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride would depend on its unique structural features, particularly the 1,4-diazepane ring, which may modulate these activities in ways that differ from other quinazolinone derivatives.
Research Applications
Drug Discovery and Development
2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride holds significant potential as a lead compound in drug discovery programs focused on several therapeutic areas:
-
Anticancer Drug Development: The potential ability of this compound to inhibit key enzymes involved in cancer cell proliferation makes it a promising candidate for developing targeted cancer therapies. The quinazolinone scaffold has already yielded several clinically approved anticancer drugs, suggesting favorable pharmacological properties for this structural class.
-
Novel Antibiotics: With the growing concern of antimicrobial resistance, new antibacterial agents are urgently needed. The potential antibacterial properties of 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride warrant investigation for developing novel antibiotics, particularly against resistant strains.
-
Anticonvulsant Development: The structural features of this compound suggest potential anticonvulsant activity, which could be explored for developing new treatments for epilepsy and other seizure disorders, especially for patients who are refractory to current therapies.
Structure-Activity Relationship Studies
The unique structural features of 2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride make it valuable for structure-activity relationship (SAR) studies:
-
Comparative Analysis: Comparing the biological activities of this compound with those of related quinazolinone derivatives can provide insights into how the 1,4-diazepane ring influences pharmacological properties compared to other heterocyclic substituents.
-
Molecular Modeling: Computational studies can explore how this compound interacts with specific biological targets, helping to design more potent and selective derivatives.
-
Analog Development: Systematic modification of the basic structure can generate a series of analogs with potentially enhanced biological activities or improved pharmacokinetic properties.
Mechanism of Action Studies
2-((1,4-diazepan-1-yl)methyl)quinazolin-4(3H)-one dihydrochloride can serve as a valuable tool for elucidating biological mechanisms:
-
Enzyme Inhibition Studies: The compound can be used to study the mechanisms of enzyme inhibition, particularly for enzymes involved in cancer progression, such as kinases, histone methyltransferases, and other potential targets.
-
Receptor Binding Studies: The potential ability of this compound to interact with neuroreceptors makes it useful for studying receptor-ligand interactions and their impact on neuronal excitability.
-
Cellular Signaling Research: Investigating how this compound affects various cellular signaling pathways can provide insights into both its mechanism of action and potential side effects.
Pharmaceutical Formulation Studies
The dihydrochloride salt form of this compound presents opportunities for pharmaceutical formulation research:
-
Solubility and Stability Studies: Research can explore how the salt form affects solubility across different pH environments and stability under various storage conditions.
-
Drug Delivery Systems: The compound can be incorporated into various drug delivery systems to optimize its pharmacokinetic profile and enhance its therapeutic efficacy.
-
Bioavailability Enhancement: Formulation strategies can be developed to enhance the oral bioavailability of this compound, which is crucial for its potential clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume